molecular formula C24H28N4O10S B1600155 Amoxicillin and clavulanic acid CAS No. 79198-29-1

Amoxicillin and clavulanic acid

货号: B1600155
CAS 编号: 79198-29-1
分子量: 564.6 g/mol
InChI 键: QJVHTELASVOWBE-AGNWQMPPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿莫西林/克拉维酸是一种联合抗生素,用于治疗各种细菌感染。它由阿莫西林(一种青霉素类抗生素)和克拉维酸钾(一种β-内酰胺酶抑制剂)组成。 阿莫西林通过抑制细菌细胞壁的合成发挥作用,而克拉维酸钾则阻止细菌对抗生素产生抗性 .

化学反应分析

反应类型: 阿莫西林/克拉维酸会发生多种类型的化学反应,包括:

常用试剂和条件: 这些反应中常用的试剂包括β-内酰胺酶抑制剂、酰化剂和各种溶剂。 这些反应通常在受控的温度和 pH 条件下进行,以确保化合物的稳定性 .

主要产物: 这些反应形成的主要产物包括阿莫西林和克拉维酸钾的各种降解产物,这些降解产物通常对细菌没有活性 .

科学研究应用

Medical Uses

Amoxicillin and clavulanic acid is indicated for a range of infections, including:

  • Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae, it is commonly used for conditions such as:
    • Acute otitis media (AOM)
    • Sinusitis
    • Community-acquired pneumonia
  • Skin and Soft Tissue Infections : It treats infections caused by Staphylococcus aureus and Escherichia coli.
  • Urinary Tract Infections (UTIs) : Particularly effective against E. coli and Klebsiella species.
  • Dental Infections : Used for infections stemming from dental procedures or conditions like periodontitis.
  • Animal Bites : Recommended for prophylaxis and treatment of infections resulting from animal bites due to the risk of Pasteurella multocida infection.

Treatment of Acute Otitis Media

A significant body of research indicates that amoxicillin-clavulanate is effective in treating AOM, especially when caused by resistant strains of S. pneumoniae. A study comparing high-dose formulations (90/6.4 mg/kg/day) showed improved eradication rates of resistant strains compared to standard doses .

Study TypePopulationOutcome
Randomized Controlled TrialPediatric patients with AOMHigher clinical response rates compared to cephalosporins
Non-comparative TrialChildren with penicillin-resistant strainsHigh eradication rates observed

Use in Respiratory Infections

Amoxicillin-clavulanate has been shown to be effective against lower respiratory tract infections caused by various pathogens, including Klebsiella pneumoniae and Moraxella catarrhalis. It is often preferred over other antibiotics in cases where resistance is suspected .

Case Study: Treatment of Complicated UTIs

In a cohort study involving patients with complicated UTIs, amoxicillin-clavulanate demonstrated a high success rate in eradicating infections caused by resistant bacteria. The study tracked clinical outcomes over a 30-day period, showing a significant reduction in symptoms and bacterial load .

Case Study: Management of Skin Infections

A randomized trial assessed the efficacy of amoxicillin-clavulanate in treating skin and soft tissue infections compared to vancomycin. Results indicated similar efficacy but with fewer side effects associated with amoxicillin-clavulanate, making it a favorable option for outpatient management .

Safety Profile

Amoxicillin-clavulanate is generally well-tolerated, with adverse events reported in approximately 3.6% of cases, primarily mild gastrointestinal disturbances . The incidence of serious adverse events remains low, making it suitable for use in diverse patient populations.

作用机制

阿莫西林通过与青霉素结合蛋白 (PBP) 结合来抑制细菌细胞壁的合成,这反过来又会抑制细菌细胞壁中肽聚糖合成的最终转肽步骤。 这种抑制阻止了稳定的细胞壁的形成,导致细菌细胞裂解 . 克拉维酸钾结合并抑制使阿莫西林失活的β-内酰胺酶,从而扩展了其活性范围 .

类似化合物:

独特性: 阿莫西林/克拉维酸的独特之处在于它结合了青霉素类抗生素和β-内酰胺酶抑制剂,使其能够有效对抗产生β-内酰胺酶的细菌。 这种组合扩展了其活性范围,使其成为治疗耐药性细菌感染的宝贵选择 .

生物活性

Amoxicillin and clavulanic acid, commonly known as co-amoxiclav, represent a significant advancement in antibiotic therapy, particularly for infections caused by beta-lactamase-producing bacteria. This article explores their biological activity, including pharmacodynamics, clinical efficacy, case studies, and adverse effects.

Amoxicillin is a broad-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Clavulanic acid is a beta-lactamase inhibitor that protects amoxicillin from degradation by beta-lactamase enzymes produced by resistant bacteria. This combination enhances the antibacterial spectrum of amoxicillin, making it effective against beta-lactamase-producing strains of bacteria.

2. Pharmacokinetics

Both this compound exhibit favorable pharmacokinetic properties:

  • Absorption : Both compounds are well absorbed after oral administration, with clavulanic acid having similar pharmacokinetic characteristics to amoxicillin.
  • Distribution : They are widely distributed in body tissues and fluids.
  • Elimination : The elimination half-lives are approximately 1.2 hours for amoxicillin and 0.8 hours for clavulanic acid .

3. Clinical Efficacy

A meta-analysis of multiple studies demonstrated that the combination of this compound significantly reduces the incidence of infectious complications following dental procedures compared to placebo . The relative risk (RR) for developing infections was found to be 0.215 (p<0.001), indicating a substantial protective effect.

Table 1: Efficacy in Various Infections

Infection TypeEfficacy Rate (%)Comparison Group
Urinary Tract Infections85%Amoxicillin alone
Respiratory Tract Infections90%Cephalosporins
Odontogenic Infections88.2%Clindamycin
Skin and Soft Tissue Infections80%Doxycycline

4. Case Studies on Adverse Effects

While generally well-tolerated, there are notable adverse effects associated with amoxicillin/clavulanic acid:

  • A case study reported a 58-year-old male developing drug-induced pancreatitis after nine days of treatment with amoxicillin/clavulanic acid. The diagnosis was confirmed through elevated serum lipase levels and imaging studies .

Table 2: Summary of Case Reports on Drug-Induced Pancreatitis

Case Study ReferencePatient Age/GenderFindingsOutcome
Chams et al., 201858/MaleElevated lipase; CT confirmed pancreatitisImproved with hydration
Campo et al., 201542/FemaleElevated lipase; CT confirmed pancreatitisImproved with hydration
Galindo et al., 199525/MaleAcute pancreatitis diagnosedImproved with hydration

5. Comparative Studies

In comparative studies, co-amoxiclav has been shown to be at least as effective as other antibiotics like moxifloxacin in treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD) and other infections . The MAESTRAL study indicated non-inferiority between moxifloxacin and co-amoxiclav in terms of clinical outcomes.

6. Conclusion

The combination of this compound is a powerful tool in combating bacterial infections, especially those caused by resistant strains. Its enhanced efficacy against beta-lactamase-producing organisms makes it a preferred choice in various clinical settings. However, awareness regarding potential adverse effects, such as drug-induced pancreatitis, is crucial for safe prescribing practices.

属性

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVHTELASVOWBE-AGNWQMPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74469-00-4 (Parent)
Record name Amoxicillin mixture with Clavulanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80872429
Record name Amoksiclav
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79198-29-1
Record name Amoxicillin-clavulanic acid mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79198-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxicillin mixture with Clavulanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoksiclav
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoxicillin and clavulanic acid
Reactant of Route 2
Reactant of Route 2
Amoxicillin and clavulanic acid
Reactant of Route 3
Amoxicillin and clavulanic acid
Reactant of Route 4
Amoxicillin and clavulanic acid
Reactant of Route 5
Amoxicillin and clavulanic acid
Reactant of Route 6
Amoxicillin and clavulanic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。